(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 4-methylbenzylamine, and indole derivatives. The key steps could involve:
Condensation Reactions: Formation of the pyrimidine core through condensation of urea with aldehydes.
Substitution Reactions: Introduction of the chlorophenyl and indole groups via nucleophilic substitution.
Cyclization: Formation of the trione structure through intramolecular cyclization.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and methylbenzyl groups.
Reduction: Reduction reactions could target the pyrimidine trione structure, potentially converting it to a dihydropyrimidine.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved could be related to cell signaling, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-dione
- **(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-tetraone
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the trione structure. This gives it distinct chemical and biological properties compared to similar compounds, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C27H20ClN3O3 |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H20ClN3O3/c1-17-6-8-18(9-7-17)15-30-16-19(22-4-2-3-5-24(22)30)14-23-25(32)29-27(34)31(26(23)33)21-12-10-20(28)11-13-21/h2-14,16H,15H2,1H3,(H,29,32,34)/b23-14- |
InChI Key |
VOPUIWRZARIJCG-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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